Cas no 189265-71-2 (Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-)
![Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- structure](https://ja.kuujia.com/scimg/cas/189265-71-2x500.png)
Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-
- Phenol, 4-[2-(4-bromophenyl)diazenyl]-
- 4-Bromo-4'-hydroxyazobenzene
- AS-63621
- 4-(4-Bromo-phenylazo)-phenol
- (E)-4-((4-Bromophenyl)diazenyl)phenol
- Phenol, p-((p-bromophenyl)azo)-
- AKOS022173401
- 4-methoxy-4'-bromoazobenzene
- AI3-09034
- MFCD00093929
- 4-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]CYCLOHEXA-2,5-DIEN-1-ONE
- 4-[2-(4-bromophenyl)diazen-1-yl]phenol
- 4-(p-Bromophenylazo)phenol
- 636-897-6
- 4-(4-bromophenylazo)phenol
- Phenol, 4-((4-bromophenyl)azo)-
- 4-[2-(4-Bromophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- AKOS025243671
- 189265-71-2
- BDBM50111585
- B4053
- 4-[(4-bromophenyl)diazenyl]phenol
- 4-((4-bromophenyl)diazenyl)phenol
- DTXSID00952696
- SCHEMBL6310251
- DB-315777
- 3035-94-7
- 4-((4-Bromophenyl)azo)phenol
- F16658
- CHEMBL34712
- BRN 0958207
- 4-Bromophenylazophenol
-
- MDL: MFCD00093929
- インチ: InChI=1S/C12H9BrN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H/b15-14+
- InChIKey: YEBZABRSUREBDG-CCEZHUSRSA-N
- ほほえんだ: C1=C(C=CC(=C1)/N=N/C2=CC=C(C=C2)O)Br
計算された属性
- せいみつぶんしりょう: 275.98983Da
- どういたいしつりょう: 275.98983Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45Ų
- 疎水性パラメータ計算基準値(XlogP): 4
Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A677720-1g |
(E)-4-((4-Bromophenyl)diazenyl)phenol |
189265-71-2 | 96% | 1g |
$599.0 | 2025-02-24 |
Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-に関する追加情報
Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- and CAS No. 189265-71-2: A Comprehensive Overview
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-, identified by its CAS number CAS No. 189265-71-2, has garnered significant attention due to its unique structural properties and potential applications. This compound, featuring a diazenyl linkage between a phenol moiety and a brominated aromatic ring, exhibits intriguing chemical behavior that makes it a subject of extensive research.
The molecular structure of Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- consists of a phenolic hydroxyl group attached to an azo compound derived from 4-bromoaniline. This arrangement imparts both electron-donating and electron-withdrawing capabilities to the molecule, making it a versatile intermediate in organic synthesis. The presence of the bromine atom further enhances its reactivity, enabling various functionalization strategies that are crucial for drug development and material innovation.
In recent years, the study of azo compounds has seen remarkable progress, particularly in their application as photoactive materials and catalysts. The diazenyl group in Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- has been explored for its ability to undergo photoinduced electron transfer (PET), which is a fundamental process in many biological and chemical systems. This property has opened new avenues for developing advanced photodynamic therapies and optoelectronic devices.
One of the most compelling aspects of this compound is its potential in medicinal chemistry. Researchers have been investigating its derivatives as candidates for antimicrobial and anti-inflammatory agents. The combination of the phenol and diazenyl groups creates a scaffold that can interact with biological targets in multiple ways, offering a rich ground for structure-activity relationship (SAR) studies. Preliminary studies have shown promising results in inhibiting certain enzymes associated with inflammatory responses, suggesting its therapeutic potential.
The synthesis of Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- involves a series of well-established organic reactions, including diazotization and coupling reactions. The use of 4-bromoaniline as a precursor allows for the introduction of bromine atoms at specific positions, which can be further modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic pathways highlight the compound's utility as a building block for more complex molecules.
The electronic properties of this compound have also been studied extensively. The extended conjugation system created by the azo group and the aromatic rings contributes to its absorption characteristics in the visible region of the spectrum. This makes it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices where color tuning is essential.
In conclusion, Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- (CAS No. 189265-71-2) represents a fascinating chemical entity with diverse applications ranging from pharmaceuticals to advanced materials. Its unique structural features and reactivity make it a valuable asset in synthetic chemistry and an exciting subject for future research. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play critical roles in addressing some of the most pressing challenges in science and technology.
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